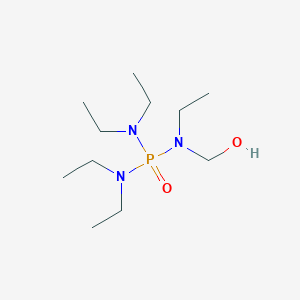

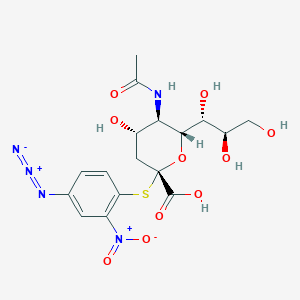

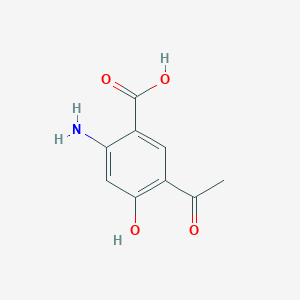

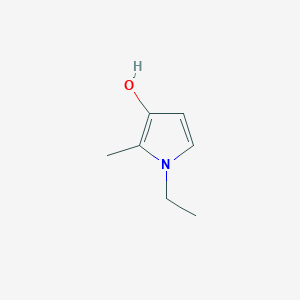

1-メチル-2-オキソピロリジン-3-カルボン酸メチル

概要

説明

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves innovative methodologies, including one-pot oxidative decarboxylation-beta-iodination of amino acids, leading to the introduction of different substituents at specific positions of the pyrrolidine ring. This process yields trans-relationship between substituents, highlighting the stereoselective nature of the synthesis. Techniques such as Michael addition and cyclization reactions are pivotal, demonstrating the compound's role in forming complex molecular architectures (Boto et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of derivatives of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate reveals detailed insights into their geometric configuration. X-ray diffraction studies and computational methods provide a comprehensive understanding of the molecular orientation, confirming the presence of specific functional groups and their spatial arrangement. Such structural elucidation is essential for understanding the compound's reactivity and potential applications (Nural et al., 2018).

Chemical Reactions and Properties

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate exhibits a broad range of chemical reactivity, including participation in cascade reactions, annulation processes, and serving as a precursor for the synthesis of complex heterocyclic compounds. Its ability to engage in reactions with various reagents underlines its versatility and utility in organic synthesis. The compound's chemical properties facilitate the construction of diverse molecular frameworks, showcasing its significance in the development of novel chemical entities (Galenko et al., 2015).

Physical Properties Analysis

The physical properties of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis. Understanding these properties helps in optimizing reaction conditions and improving the efficiency of the synthesis processes. Detailed studies on the compound's physical characteristics enable researchers to manipulate its behavior in various chemical environments, enhancing its applicability in diverse synthetic routes.

Chemical Properties Analysis

The chemical properties of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, including its reactivity with different chemical groups, its role as a building block in organic synthesis, and its ability to undergo various functional group transformations, underscore its utility in the chemical industry. The compound's versatility is evident in its application across multiple synthesis pathways, where it contributes to the creation of complex organic molecules with high precision and specificity.

- Synthesis and application in the formation of complex molecules: Boto et al., 2001.

- Molecular structure elucidation and analysis: Nural et al., 2018.

- Chemical reactivity and formation of heterocyclic compounds: Galenko et al., 2015.

科学的研究の応用

抗酸化活性

1-メチル-2-オキソピロリジン-3-カルボン酸メチル誘導体は、その抗酸化活性について研究されてきました . 一連の新規な1-(5-クロロ-2-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボン酸誘導体が合成され、DPPHラジカル捕捉法および還元力アッセイによって抗酸化活性がスクリーニングされました . これらの化合物のいくつかは、強力な抗酸化物質として特定されました .

創薬

1-メチル-2-オキソピロリジン-3-カルボン酸メチルの一部であるピロリジン環は、医薬品化学者によって、ヒトの病気の治療のための化合物を得るために広く使用されています . この飽和した足場により、構造的多様性を生み出す可能性が高まります . 異なる立体異性体および置換基の空間配向は、薬物候補の異なる生物学的プロファイルを招く可能性があります .

他の化合物の合成

1-メチル-2-オキソピロリジン-3-カルボン酸メチルは、他の化合物の合成のための出発物質として使用できます。 例えば、それは1-(5-クロロ-2-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボン酸を調製するために使用されました .

クロマトグラフィー

再び、クロマトグラフィーにおける特定の用途は検索結果では言及されていませんが、1-メチル-2-オキソピロリジン-3-カルボン酸メチルのユニークな特性は、この分野で潜在的に探求できます .

分析化学

Safety and Hazards

“Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate” is classified as a hazardous compound. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is an organic compound . .

Biochemical Pathways

It’s known that the compound can be used as an intermediate in organic synthesis , which suggests it may participate in various biochemical reactions.

Pharmacokinetics

It’s known that the compound is soluble in some organic solvents such as ethanol, dichloromethane, and propanol, but has low solubility in water . This could potentially affect its bioavailability.

Result of Action

As an intermediate in organic synthesis , it’s likely that the compound participates in various chemical reactions, leading to the formation of different products.

Action Environment

The action of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, the compound should be stored away from sources of ignition and oxidizing agents , suggesting that its stability and efficacy could be affected by environmental conditions such as temperature and the presence of other chemicals.

特性

IUPAC Name |

methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-4-3-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLKVGYPYLXMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。